Cas no 1807101-76-3 (2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine)
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H6ClF3N2/c8-3-4-1-2-5(6(12)13-4)7(9,10)11/h1-2H,3H2,(H2,12,13)
- InChI Key: FPVQTPUPNSXFEJ-UHFFFAOYSA-N
- SMILES: ClCC1=CC=C(C(F)(F)F)C(N)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016011-250mg |
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine |
1807101-76-3 | 95% | 250mg |
$950.60 | 2022-03-31 | |
| Alichem | A029016011-1g |
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine |
1807101-76-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine
Recent Advances in the Application of 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine (CAS: 1807101-76-3) in Chemical Biology and Pharmaceutical Research
2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine (CAS: 1807101-76-3) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its trifluoromethyl and chloromethyl functional groups, serves as a critical building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, owing to its unique structural features that enhance binding affinity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives synthesized from 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine in targeting resistant strains of Staphylococcus aureus. The research highlighted the compound's role in facilitating the introduction of pharmacophores that disrupt bacterial cell wall synthesis. Another pivotal application was reported in a Nature Chemical Biology paper, where the compound was used to develop covalent inhibitors for Bruton's tyrosine kinase (BTK), a key target in autoimmune diseases and B-cell malignancies. The chloromethyl group enabled selective modification of cysteine residues, enhancing inhibitor specificity.
In addition to its therapeutic potential, advancements in synthetic methodologies have improved the scalability of 2-Amino-6-chloromethyl-3-(trifluoromethyl)pyridine production. A 2024 Organic Process Research & Development article detailed a novel catalytic process that reduces byproducts and increases yield to over 85%, addressing previous challenges in large-scale synthesis. These innovations underscore the compound's growing importance in industrial applications.
Ongoing clinical trials are evaluating the safety profiles of drugs incorporating this scaffold, with Phase I results for a BTK inhibitor showing promising bioavailability and low toxicity. Further research is anticipated to explore its utility in targeted protein degradation and PET tracer development, leveraging the trifluoromethyl group's isotopic properties for imaging applications.
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